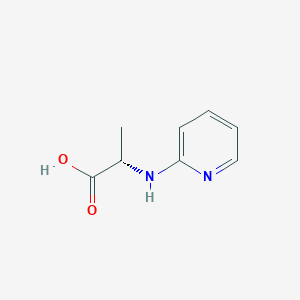
2-Pyrrolidinone, 1-(4-((2-chloroethyl)methylamino)-2-butynyl)-5-methyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 1-(4-((2-chloroethyl)methylamino)-2-butynyl)-5-methyl-, monohydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CC-1065 or its derivative, adozelesin. CC-1065 is a highly potent antitumor agent that has been shown to have significant activity against a wide range of cancer cell lines.
Mécanisme D'action
The mechanism of action of CC-1065 involves the binding of the compound to the minor groove of DNA. This binding causes a conformational change in the DNA strand, which results in the formation of a covalent bond between the compound and the DNA. This covalent bond causes irreversible damage to the DNA strand, which ultimately leads to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CC-1065 are largely related to its mechanism of action. The compound has been shown to cause irreversible damage to the DNA strand, which leads to the inhibition of DNA replication and ultimately results in cell death. In addition, CC-1065 has been shown to have potent antitumor activity against a wide range of cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
CC-1065 and its derivatives have several advantages and limitations for use in lab experiments. One advantage is that these compounds have potent antitumor activity against a wide range of cancer cell lines. This makes them useful for studying the mechanisms of cancer cell death and for developing new cancer therapies. However, one limitation is that these compounds are highly toxic and can cause significant damage to healthy cells. This makes them difficult to use in vivo and requires careful handling and storage.
Orientations Futures
There are several future directions for research on CC-1065 and its derivatives. One direction is to develop new analogs of the compound that have improved efficacy and reduced toxicity. Another direction is to study the mechanisms of resistance to CC-1065 and to develop strategies to overcome this resistance. Finally, there is a need for more research on the potential applications of CC-1065 in combination with other cancer therapies.
Méthodes De Synthèse
The synthesis of CC-1065 is a complex process that involves several steps. The first step involves the condensation of 1,2-diaminoethane with 5-methyl-2-pyrrolidinone to form the intermediate 1-(2-aminoethyl)-5-methyl-2-pyrrolidinone. This intermediate is then reacted with 2-chloroethyl chloroformate to form the corresponding carbamate. The final step involves the reaction of the carbamate with the alkyne derivative of CC-1065 to form the monohydrochloride salt of the compound.
Applications De Recherche Scientifique
CC-1065 and its derivatives have been extensively studied for their potential applications in cancer therapy. These compounds have been shown to have potent antitumor activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. CC-1065 works by binding to the minor groove of DNA and causing irreversible damage to the DNA strand. This results in the inhibition of DNA replication and ultimately leads to cell death.
Propriétés
Numéro CAS |
118630-59-4 |
|---|---|
Nom du produit |
2-Pyrrolidinone, 1-(4-((2-chloroethyl)methylamino)-2-butynyl)-5-methyl-, monohydrochloride |
Formule moléculaire |
C12H20Cl2N2O |
Poids moléculaire |
279.2 g/mol |
Nom IUPAC |
1-[4-[2-chloroethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C12H19ClN2O.ClH/c1-11-5-6-12(16)15(11)9-4-3-8-14(2)10-7-13;/h11H,5-10H2,1-2H3;1H |
Clé InChI |
RTTOKUPDZPHZII-UHFFFAOYSA-N |
SMILES |
CC1CCC(=O)N1CC#CCN(C)CCCl.Cl |
SMILES canonique |
CC1CCC(=O)N1CC#CCN(C)CCCl.Cl |
Synonymes |
EK 17 EK-17 N-(4-((2-chloroethyl)methylamino)-2-butynyl)-5-methyl-2-pyrrolidone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



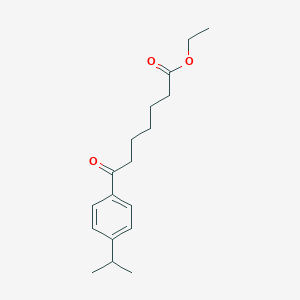
![1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI)](/img/structure/B37777.png)
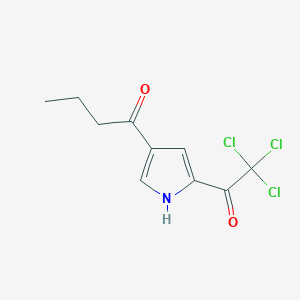
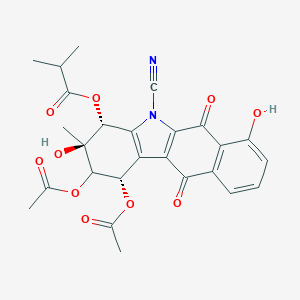


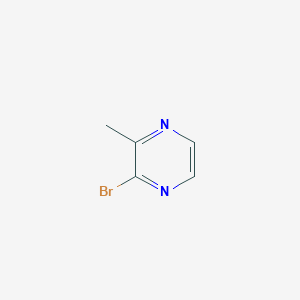




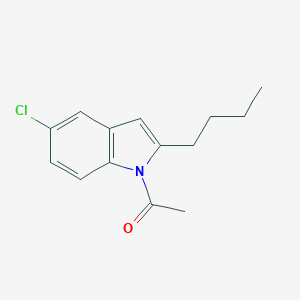
![(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one](/img/structure/B37809.png)
